molecular formula C14H12O3 B160754 1-(2,4-Dihydroxyphenyl)-2-phenylethanone CAS No. 3669-41-8

1-(2,4-Dihydroxyphenyl)-2-phenylethanone

Cat. No. B160754
CAS RN: 3669-41-8
M. Wt: 228.24 g/mol
InChI Key: VFQKAJVKZKHVPD-UHFFFAOYSA-N
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Patent
US07247734B2

Procedure details

Phenylacetic acid (0.82 g, 6 mmol), resorcinol (0.66 g, 6 mmol), and boron trifloride etherate (4 ml, 33 mmol) were mixed together and heated to 80° C. under argon. The mixture was then poured into 10% NaOAc (100 ml) and after standing for two hours a brown solid precipitate formed. This was purified by flash chromatography to give the required compound as a white solid (1.19 g, 87%); Rf 0.5 hexane/ethyl acetate (70/30).
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([OH:10])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:11]1([CH:18]=[CH:17][CH:16]=[C:14]([OH:15])[CH:13]=1)[OH:12].B(F)(F)F.CCOCC>CC([O-])=O.[Na+]>[OH:12][C:11]1[CH:13]=[C:14]([OH:15])[CH:16]=[CH:17][C:18]=1[C:8](=[O:10])[CH2:7][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.82 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Name
Quantity
0.66 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
4 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a brown solid precipitate formed
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(C=CC(=C1)O)C(CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.